![molecular formula C17H15NO3 B12598371 (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate CAS No. 889118-11-0](/img/structure/B12598371.png)
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate is a chemical compound with the molecular formula C17H15NO3 It is known for its unique structure, which includes a cyanophenyl group and a hydroxymethylphenyl group connected by a methyl acetate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyanophenyl group produces an amine.
Wissenschaftliche Forschungsanwendungen
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, while the hydroxymethylphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate: The enantiomer of the compound with different stereochemistry.
(S)-(3-Cyanophenyl)[4-(methoxymethyl)phenyl]methyl acetate: A similar compound with a methoxy group instead of a hydroxymethyl group.
Eigenschaften
CAS-Nummer |
889118-11-0 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
[(S)-(3-cyanophenyl)-[4-(hydroxymethyl)phenyl]methyl] acetate |
InChI |
InChI=1S/C17H15NO3/c1-12(20)21-17(15-7-5-13(11-19)6-8-15)16-4-2-3-14(9-16)10-18/h2-9,17,19H,11H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
ZKEMPZYSUFEEDU-KRWDZBQOSA-N |
Isomerische SMILES |
CC(=O)O[C@@H](C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N |
Kanonische SMILES |
CC(=O)OC(C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
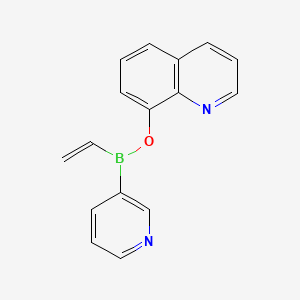

![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
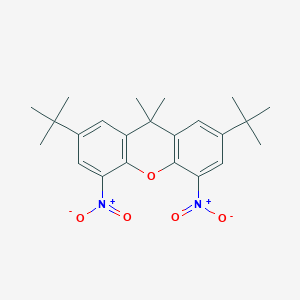

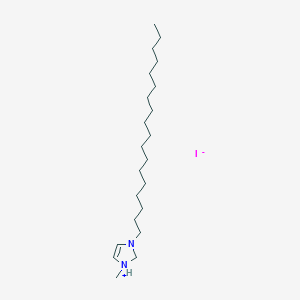
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)

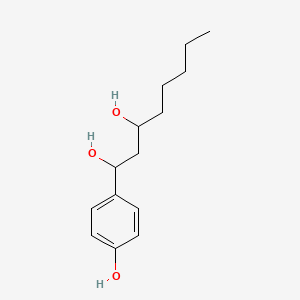
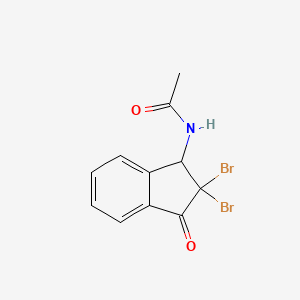
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)

